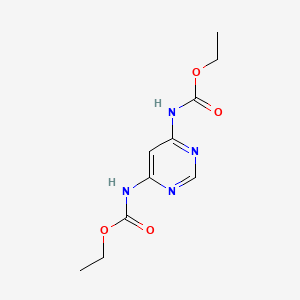![molecular formula C12H7ClN4O B12918827 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine CAS No. 30469-02-4](/img/structure/B12918827.png)
2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a chlorophenyl group at the 2-position and a nitroso group at the 3-position of the imidazo[1,2-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorobenzaldehyde with cyanoacetohydrazide, followed by cyclization with 1,1-bis(methylthio)-2-nitroethylene and ethylenediamine under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of environmentally benign solvents and catalyst-free approaches is often preferred to ensure operational simplicity and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Nitroimidazo[1,2-a]pyrimidine derivatives.
Reduction: Aminoimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the nitroso and chlorophenyl groups.
Pyrido[1,2-a]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, differing in the position of the nitrogen atoms.
Benzimidazole: Contains a benzene ring fused to an imidazole ring, differing in the aromatic system.
Uniqueness: 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine is unique due to the presence of both the chlorophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propriétés
Numéro CAS |
30469-02-4 |
|---|---|
Formule moléculaire |
C12H7ClN4O |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O/c13-9-4-2-8(3-5-9)10-11(16-18)17-7-1-6-14-12(17)15-10/h1-7H |
Clé InChI |
VXEUQISZIUTMBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


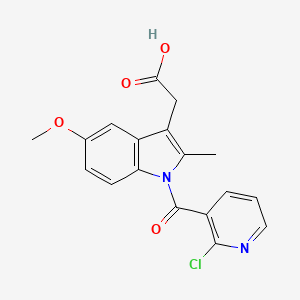

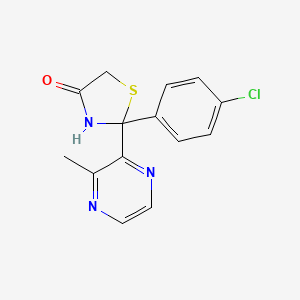
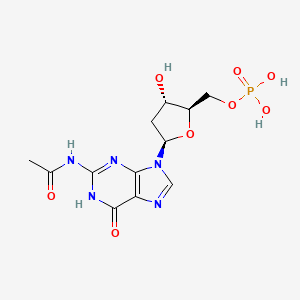
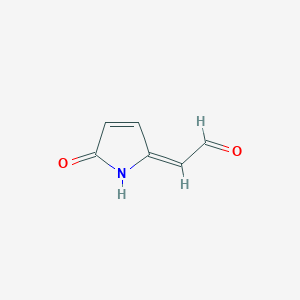
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
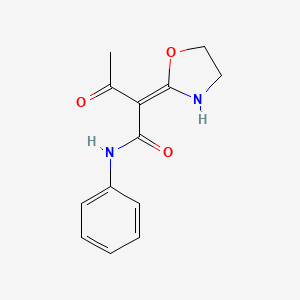

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)

